molecular formula C11H12N2O4 B1401941 2-Morpholino-4-nitrobenzaldehyde CAS No. 1707580-90-2

2-Morpholino-4-nitrobenzaldehyde

Cat. No.: B1401941
CAS No.: 1707580-90-2
M. Wt: 236.22 g/mol
InChI Key: YKUFQRCCOVZXHY-UHFFFAOYSA-N
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Description

2-Morpholino-4-nitrobenzaldehyde is a benzaldehyde derivative featuring a morpholino substituent at the 2-position and a nitro group at the 4-position of the aromatic ring. The morpholino group (a six-membered heterocycle containing one oxygen and one nitrogen atom) enhances solubility in polar solvents and influences electronic properties, while the nitro group is a strong electron-withdrawing moiety, modulating reactivity in nucleophilic addition or condensation reactions. This compound is of interest in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or photoactive materials.

Properties

CAS No.

1707580-90-2

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-morpholin-4-yl-4-nitrobenzaldehyde

InChI

InChI=1S/C11H12N2O4/c14-8-9-1-2-10(13(15)16)7-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2

InChI Key

YKUFQRCCOVZXHY-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=O

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers: 4-Morpholino-2-nitrobenzaldehyde

A positional isomer, 4-Morpholino-2-nitrobenzaldehyde (CAS 904895-91-6), shares the same molecular formula (C₁₁H₁₂N₂O₄) and molecular weight (236.22 g/mol) but differs in substituent positions . Key distinctions include:

Property 2-Morpholino-4-nitrobenzaldehyde 4-Morpholino-2-nitrobenzaldehyde
Substituent Positions Morpholino (2), Nitro (4) Morpholino (4), Nitro (2)
Electronic Effects Nitro at para to aldehyde group Nitro at ortho to aldehyde group
Reactivity in Aldol Reactions Likely reduced due to steric hindrance from morpholino Higher reactivity due to nitro proximity
Commercial Availability Limited Available (e.g., MFCD28013341)

The nitro group’s position significantly impacts electronic and steric effects. For instance, the ortho-nitro group in 4-Morpholino-2-nitrobenzaldehyde may enhance electrophilicity at the aldehyde carbon compared to the para-substituted isomer, favoring reactions like nucleophilic additions .

Morpholine-Containing Analogues

Compounds such as 2-Morpholinobenzaldehyde (lacking the nitro group) and 4-Nitrobenzaldehyde (lacking the morpholino group) provide further insights:

Compound Key Features Applications
2-Morpholinobenzaldehyde Improved solubility in organic solvents; reduced electrophilicity Intermediate in drug synthesis
4-Nitrobenzaldehyde High electrophilicity; prone to redox reactions Dye synthesis, corrosion inhibitors
This compound Combines moderate electrophilicity and solubility Potential use in photoactive materials

The synergistic effects of morpholino and nitro groups in this compound balance solubility and reactivity, distinguishing it from simpler analogues.

Nitroso-Morpholine Derivatives

references 4-nitroso-morpholine (CAS 736-17-6), a nitroso derivative. Nitroso compounds are often avoided in synthesis due to toxicity, whereas nitro groups (as in this compound) offer greater stability .

Research Findings and Data Gaps

  • Synthetic Routes: this compound is likely synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling, though explicit protocols are undocumented.
  • Spectroscopic Data: Infrared (IR) and NMR spectra for 4-Morpholino-2-nitrobenzaldehyde (e.g., C=O stretch at ~1700 cm⁻¹) suggest similar features for its isomer, with shifts dependent on substituent positions .
  • Thermal Stability: The morpholino group likely enhances thermal stability compared to non-cyclic amine derivatives.

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